molecular formula C9H13NO2 B023717 2,4-Dimethoxybenzylamine CAS No. 20781-20-8

2,4-Dimethoxybenzylamine

Cat. No. B023717
CAS RN: 20781-20-8
M. Wt: 167.2 g/mol
InChI Key: QOWBXWFYRXSBAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2,4-Dimethoxybenzylamine involves complex chemical routes. For instance, the synthesis of 3,4-Dimethoxybenzylamine can be achieved via methylation, oxidation, and reduction processes starting from vanillin or 3,4-Dimethoxybenzoic acid, resulting in an overall yield of 81.7%, indicating the compound's suitability for industrial manufacture (Xubin Fang, 2003). Additionally, the synthesis of N,N-Dimethyl-4-nitrobenzylamine, a related compound, has been optimized to achieve a reaction yield of 94.7% by utilizing methylene chloride as the reaction solvent, showcasing the efficiency of synthetic techniques in generating these compounds (Wang Ling-ya, 2015).

Molecular Structure Analysis

Molecular structure analysis of 2,4-Dimethoxybenzylamine derivatives highlights the importance of substituent effects on the compound's characteristics. For example, structural studies on similar compounds reveal the influence of substituents on the crystal structure, indicating how modifications in molecular structure can impact the physical and chemical properties of these compounds (M. Urtiaga et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving 2,4-Dimethoxybenzylamine and its analogs demonstrate the compound's reactivity and utility in organic synthesis. For instance, the solvent-free microwave-assisted synthesis of 2,4-dimethoxybenzyaminotriazines showcases innovative methods to produce complex molecules efficiently and environmentally friendly (A. Hoz et al., 2013).

Physical Properties Analysis

The physical properties of 2,4-Dimethoxybenzylamine derivatives, such as solubility, melting point, and boiling point, are crucial for understanding the compound's behavior in different environments. Although specific data for 2,4-Dimethoxybenzylamine was not found, related compounds exhibit unique physical characteristics that influence their application in various scientific fields.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemicals, and stability under different conditions, are fundamental aspects of 2,4-Dimethoxybenzylamine's utility in research and industrial applications. The efficient synthesis and selective cleavage of derivatives highlight the compound's versatility and potential for further exploration in chemical synthesis (P. Nussbaumer et al., 1991).

Scientific Research Applications

  • Protection of Tetrazole in Synthesis : 2,4-Dimethoxybenzylamine is used to protect tetrazoles in the efficient synthesis of Olmesartan Medoxomil, a medication used to treat high blood pressure, through C–H Arylation (Seki, 2015).

  • Amide Protecting Group for Glycosyl Donors : It serves as an amide protecting group for 2-acetamido glycosyl donors, enhancing glycosylation yields (Kelly & Jensen, 2001).

  • Selective Cleavage in Synthesis of Secondary Amines : The compound facilitates selective cleavage of tertiary 2,4-dimethoxybenzylamines for secondary amine synthesis (Nussbaumer et al., 1991).

  • Fluorescence Derivatization for Serotonin Determination : It acts as a sensitive pre-column fluorescence derivatization reagent for serotonin measurement in human plasma (Ishida et al., 1997).

  • Facilitating Oxazole Synthesis : 2,4-Dimethoxybenzylamine aids in the synthesis of 2,4,5-trisubstituted oxazoles using a novel method (Shaw et al., 2012).

  • Psychoactive Substance Analysis : It is involved in the analysis of hallucinogenic N-(2-methoxy)benzyl derivatives of phenethylamine drugs (Zuba & Sekuła, 2013).

  • Potential in Novel Psychoactive Substances : N-(methoxybenzyl- and dimethoxybenzyl)-phenethylamines are studied for their potential as novel psychoactive substances due to structural similarities with amphetamines (Abiedalla et al., 2021).

  • Hydrogenation Product : Its production involves hydrogenation of 2,3-dimethoxybenzaldehyde with Raney nickel (Balcom & Noller, 2003).

  • Nano-Structured Ceria Production : It is associated with the thermal decomposition of Ce(III)-benzoxazine dimer complexes for nano-structured Ceria production (Veranitisagul et al., 2011).

  • Synthesis Methodology : The compound is part of studies exploring efficient, environmentally friendly synthesis methods (Wang Ling-ya, 2015).

  • Green Synthesis Alternatives : It's involved in green, solvent-free microwave-assisted synthesis of benzylaminotriazines (Hoz et al., 2013).

  • Pharmacology of Psychoactive Substances : Its derivatives are studied for their high potency as agonists at certain serotonin receptors (Eshleman et al., 2018).

  • Toxicity Studies in Recreational Drugs : The compound is significant in studies exploring severe clinical toxicity associated with certain recreational drugs (Hill et al., 2013).

  • Electrochemical Sensing in Drug Analysis : It's utilized in electrochemical methods for quantifying psychoactive substances in seized blotting paper (Souza et al., 2018).

  • Metabolic Pathway Studies : Studies involve understanding its metabolism in different biological systems (Šuláková et al., 2021).

Safety And Hazards

2,4-Dimethoxybenzylamine is considered hazardous. It causes severe skin burns and eye damage. It is advised to not breathe its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling it .

Future Directions

The use of 2,4-dimethoxybenzyl was particularly attractive because deprotection occurred quantitatively within 2 h at room temperature with 10% trifluoroacetic acid in dichloromethane . This suggests potential for improved methods of synthesis and applications in the future.

Relevant Papers

Several papers have been published on 2,4-Dimethoxybenzylamine. These include studies on the synthesis of 2,4-dimethoxybenzyaminotriazines , the use of 2,4-Dimethoxybenzylamine in the synthesis of N-protected sulfamates , and more. These papers provide valuable insights into the properties and applications of 2,4-Dimethoxybenzylamine.

properties

IUPAC Name

(2,4-dimethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWBXWFYRXSBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174869
Record name 2,4-Dimethoxybenzylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxybenzylamine

CAS RN

20781-20-8
Record name 2,4-Dimethoxybenzylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethoxybenzylamine
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Record name 2,4-Dimethoxybenzylamine
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Synthesis routes and methods I

Procedure details

12.0 g of 2,4-dimethoxybenzylamine hydrochloride is added to 100 ml of 1N sodium hydroxide solution and the mixture is extracted with 125 ml of ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and stripped of solvent to give 10.2 g of 2,4-dimethoxybenzylamine as an oil. This amine is dissolved in 150 ml of benzene; 6.47 g of benzaldehyde and 0.6 g of p-toluenesulfonic acid monohydrate are added. The mixture is heated under reflux removing water with a Dean-Stark separator and in two hours the calculated amount of water (1.1 ml) separates out. The mixture is cooled to room temperature. Upon further cooling the benzene solution deposits some precipitate. Benzene is removed under reduced pressure and 60 ml of petroleum ether is added to the residue. An oily layer separates out with more precipitate. Benzene (10 ml) is added to make the layers homogeneous and the remaining precipitate is filtered. The filtrate is stripped of solvent to give 14.2 g of the title compound as an oil.
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Synthesis routes and methods II

Procedure details

Scheme C-6 illustrates the synthesis of the maleimide pyrazole scaffold C-63 wherein R4 is hydrogen. The synthesis starts with the condensation reaction of bromomaleic anhydride B77 with 2,4-dimethoxybenzylamine in acetic acid and acetic anhydride, giving rise to intermediate B76. The maleimide B78 is then treated with 4′-fluoroacetophenone in the presence of catalytic amount Pd2(dba)3 and sodium t-butoxide to form the fluoroacetophenone substituted maleimide B79. The B79 is treated with tert-butoxybis(dimethylamino)methane to yield the a-ketoenamine B80. The a-ketoenamine B80 is condensed with hydrazine to form the maleimide pyrazole skeleton B81. The 2,4-dimethoxybenzyl group protecting group is optionally removed with ceric ammonium nitrate (CAN) to give compound C-63.
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0 (± 1) mol
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maleimide pyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
466
Citations
GR Marshall, PG Pietta, P Cavallo - The Journal of Organic …, 1971 - ACS Publications
The properties of 2, 4-dimethoxybenzyl (Dmb) as a protecting group for the amide side chain of glutamine and asparagine during peptide synthesis are described. 2, 4-…
Number of citations: 43 pubs.acs.org
T Reuillon, A Bertoli, RJ Griffin, DC Miller… - Organic & biomolecular …, 2012 - pubs.rsc.org
Sulfamates are important functional groups in certain areas of current medicinal chemistry and drug development. Alcohols and phenols are generally converted into the corresponding …
Number of citations: 18 pubs.rsc.org
E Kókai, B Kováts, B Komjáti, B Volk… - Periodica Polytechnica …, 2017 - pp.bme.hu
The introduction and removal of the 2, 4-dimethoxybenzyl (DMB) moiety was studied in order to use it as a protecting group in the synthesis of diverse drug candidates containing the 1, …
Number of citations: 5 pp.bme.hu
AY Shaw, Z Xu, C Hulme - Tetrahedron letters, 2012 - Elsevier
This Letter discloses a novel concise synthesis of a series of 2,4,5-trisubstituted oxazoles via a tandem Ugi/Robinson–Gabriel sequence. Herein, 2,4-dimethoxybenzylamine 1 was used …
Number of citations: 52 www.sciencedirect.com
AJ Almalki, L Smith, Y Abiedalla, CR Clark… - Forensic Chemistry, 2020 - Elsevier
Vapor phase infrared spectroscopy provides data for the differentiation of the individual regioisomers of the six N-(dimethoxybenzyl)-4-iodo-2,5-dimethoxyphenethylamines and the six N…
Number of citations: 8 www.sciencedirect.com
A de la Hoz, A Sánchez-Migallón, BT Pelado… - 2013 - arkat-usa.org
An efficient and green synthesis of 2, 4-dimethoxybenzyaminotriazines is described, by reaction of disubstituted triazines with 2, 4-dimethoxybenzylamine under microwave irradiation …
Number of citations: 5 www.arkat-usa.org
H Nambu, Y Onuki, K Yamazaki… - …, 2021 - u-toyama.elsevierpure.com
Synthesis of 1-azaazulenes using ring-opening cyclization of spirocyclopropane with a primary amine was accomplished. The reaction of cycloheptane-1, 3-dione-2-spirocyclopropane …
Number of citations: 2 u-toyama.elsevierpure.com
A Plant, P Thompson, DM Williams - The Journal of Organic …, 2009 - ACS Publications
A simple, two-step synthesis of amide derivatives of uracil polyoxin C (UPOC) methyl ester using the Ugi reaction is described. The four components employed in the Ugi reaction are 2…
Number of citations: 34 pubs.acs.org
AV Lipeeva, MM Shakirov, EE Shults - Synthetic Communications, 2019 - Taylor & Francis
Palladium-catalyzed synthesis of 2H-pyrano[2,3-g]isoquinolinones have been described from easily accessible precursor 6-cyanoumbelliferone triflate via sequential of Sonogashira …
Number of citations: 3 www.tandfonline.com
GB FitzGerald, C Bauman, MS Hussoin… - Biochemical …, 1991 - Elsevier
The high intracellular level of glutathione is maintained, in part, by the important redox enzyme glutathione reductase. This report describes the properties of a new inhibitor of …
Number of citations: 33 www.sciencedirect.com

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